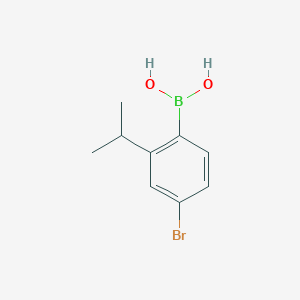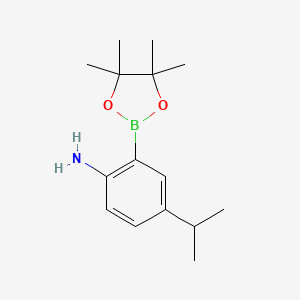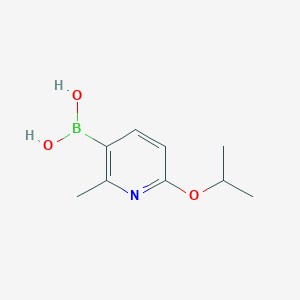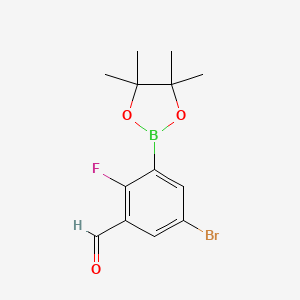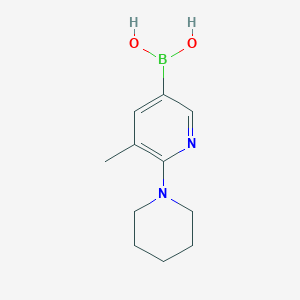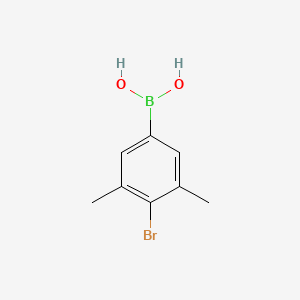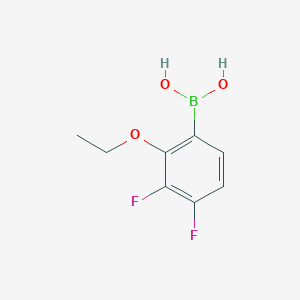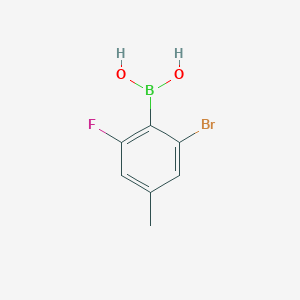
2-Bromo-6-fluoro-4-methylphenylboronic acid
Descripción general
Descripción
2-Bromo-6-fluoro-4-methylphenylboronic Acid is a compound useful in organic synthesis . It has a molecular formula of CHBBrFO and an average mass of 218.816 Da .
Synthesis Analysis
The synthesis of this compound can be achieved from Triisopropyl borate and 2-Bromo-5-fluorotoluene . It can also be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of this compound includes elements such as Carbon ©, Hydrogen (H), Bromine (Br), Fluorine (F), and Oxygen (O). The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It can also participate in other reactions such as the Matteson–CH2–homologation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 232.84 . More specific properties such as boiling point, density, and flash point can be determined through experimental methods .Aplicaciones Científicas De Investigación
Synthesis and Cross-Coupling Reactions
2-Bromo-6-fluoro-4-methylphenylboronic acid finds application in the synthesis of various chemical compounds. For example, its derivatives are used in Suzuki-Miyaura cross-coupling reactions, which are key in forming carbon-carbon bonds, crucial in organic synthesis and pharmaceuticals. A study by Qiu et al. (2009) discusses the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, where phenylboronic acid plays a vital role (Qiu et al., 2009). Another example is provided by Szumigala et al. (2004), demonstrating the halodeboronation of aryl boronic acids to synthesize various derivatives (Szumigala et al., 2004).
Catalysis and Compound Formation
The compound is also involved in catalytic processes for creating diverse chemicals. Sutherland and Gallagher (2003) describe how a derivative, 5-bromo-2-fluoro-3-pyridylboronic acid, is used in Suzuki reactions to produce various fluoropyridines and pyridones, indicating its versatility in synthesizing heterocyclic compounds (Sutherland & Gallagher, 2003).
Application in Material Sciences and Chemistry
In material sciences, derivatives of this compound are used in the synthesis of conducting polymers and materials with unique electronic properties. Krebs and Jørgensen (2002) conducted research demonstrating the control of energy levels in conducting polymers through fluorine substitution, where compounds like 4-bromo-2,5-dioctylphenylboronic acid were essential intermediates (Krebs & Jørgensen, 2002).
Biomedical Research
In biomedical research, derivatives of this compound have been explored for their antifungal and anticancer properties. Borys et al. (2019) found that fluoro-2-formylphenylboronic acids, including derivatives, show promising antifungal activity against various fungal strains (Borys et al., 2019). Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid derivatives, including 2-fluoro-6-formylphenylboronic acid, demonstrating their efficacy in inducing apoptosis in ovarian cancer cells (Psurski et al., 2018).
Mecanismo De Acción
Target of Action
2-Bromo-6-fluoro-4-methylphenylboronic acid is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions where it acts as a reagent. It is particularly used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the compound, which is then used in various chemical transformations . For instance, it can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This enables the synthesis of a wide variety of organic compounds . Additionally, the compound’s protodeboronation has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The action of this compound is influenced by environmental factors such as air and moisture . These factors can affect the stability of the compound and thus its efficacy in chemical reactions . Moreover, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
They can form reversible covalent bonds with proteins, particularly with serine and threonine residues
Cellular Effects
The cellular effects of 2-Bromo-6-fluoro-4-methylphenylboronic acid are not well-documented. Boronic acids are known to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Propiedades
IUPAC Name |
(2-bromo-6-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEVTAXQXHBUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3241001.png)


